(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines from unwanted reactions during synthesis . The compound you mentioned seems to be a Boc-protected amino acid, which suggests it might be used in peptide or protein synthesis .
Synthesis Analysis
Boc-protected amino acids can be synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . They can also be prepared as room-temperature ionic liquids (AAILs), which have been used in dipeptide synthesis .Chemical Reactions Analysis
Boc-protected amino acids can participate in various chemical reactions, especially in peptide synthesis . The Boc group can be removed using trifluoroacetic acid (TFA), allowing the amine to participate in further reactions .Scientific Research Applications
Synthesis of Chiral Compounds
This compound is utilized in the synthesis of N-Boc protected oxazolidines, which are important synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015). It serves as a key component in synthesizing chiral building blocks for peptide-mimetic HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).
Chiral Auxiliary and Dipeptide Synthesis
It has been used as a chiral auxiliary in dipeptide synthesis. For example, it was involved in the preparation of enantiomerically pure compounds and as a building block in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).
Antibacterial Activity
This compound has shown potential in antibacterial activities. Research indicates that its derivatives exhibit antibacterial activities against various bacterial strains, hinting at its utility in developing new antibacterial agents (Song et al., 2015); (Song et al., 2009).
Synthesis of Non-Proteinogenic Amino Acids
It is also involved in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, which are important in pharmaceutical research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Dynamic Kinetic Resolution
It plays a role in dynamic kinetic resolution processes, which are significant in the synthesis of various biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Mechanism of Action
Target of Action
The primary target of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino groups in biochemical reactions . This compound is commonly used as a protecting group for amino groups, particularly in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino groups, preventing them from participating in unwanted reactions . It does this by converting the amino group into a carbamate . The tert-butoxycarbonyl (Boc) group is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective protection and deprotection of amino groups, enabling the stepwise construction of complex peptide structures .
Result of Action
The primary result of the compound’s action is the protection of amino groups, allowing for their selective participation in biochemical reactions . This enables the synthesis of complex molecules, such as peptides, that would otherwise be difficult or impossible to construct .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . Additionally, the compound is stable under basic conditions and is deprotected under acidic conditions .
Safety and Hazards
While specific safety and hazard information for this compound is not available, general precautions should be taken when handling Boc-protected amino acids. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426138 | |
Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139009-66-8 | |
Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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